Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate
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Overview
Description
Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate typically involves the cyclization of appropriate thiophene derivatives with hydrazides under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds containing the oxadiazole ring are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds may be explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiophene
- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene
Uniqueness
Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene rings and the oxadiazole moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-18-12(16)10(8-4-6-20-7-8)15-13(17)19-11(14-15)9-3-2-5-21-9/h2-7,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYRYSZLFGEWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)N2C(=O)OC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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